REACTION_CXSMILES
|
[H-].[Na+].[C:3]([CH2:5]P(=O)(OCC)OCC)#[N:4].[CH3:14][O:15][C:16]1[CH:24]=[C:23]2[C:19]([CH2:20][CH2:21][C:22]2=O)=[CH:18][CH:17]=1.O>C1COCC1>[CH3:14][O:15][C:16]1[CH:24]=[C:23]2[C:19]([CH2:20][CH2:21][C:22]2=[CH:5][C:3]#[N:4])=[CH:18][CH:17]=1 |f:0.1|
|
Name
|
|
Quantity
|
2.71 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)CP(OCC)(OCC)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2CCC(C2=C1)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 hours, to which
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
the organic layer was subjected to extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract solution was washed with brine and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by means of a silica gel column chromatography (hexane:ethyl acetate=8:2)
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the product-from ethyl acetate/hexane
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2CCC(C2=C1)=CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Na+].[C:3]([CH2:5]P(=O)(OCC)OCC)#[N:4].[CH3:14][O:15][C:16]1[CH:24]=[C:23]2[C:19]([CH2:20][CH2:21][C:22]2=O)=[CH:18][CH:17]=1.O>C1COCC1>[CH3:14][O:15][C:16]1[CH:24]=[C:23]2[C:19]([CH2:20][CH2:21][C:22]2=[CH:5][C:3]#[N:4])=[CH:18][CH:17]=1 |f:0.1|
|
Name
|
|
Quantity
|
2.71 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)CP(OCC)(OCC)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2CCC(C2=C1)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 hours, to which
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
the organic layer was subjected to extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract solution was washed with brine and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by means of a silica gel column chromatography (hexane:ethyl acetate=8:2)
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the product-from ethyl acetate/hexane
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2CCC(C2=C1)=CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |